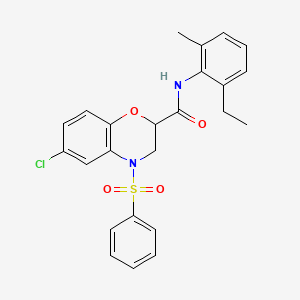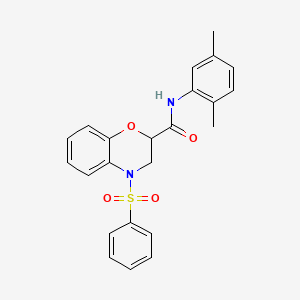![molecular formula C23H25N5O3S B11241425 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11241425.png)
2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide is an organic compound with a complex structure that includes a triazine ring, acetylamino group, and sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazine derivative with thiols or disulfides.
Final Coupling: The final step involves coupling the intermediate with N-(2,3-dimethylphenyl)propanamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetylamino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and acetylamino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halides, amines, and alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, deacetylated products.
Substitution: Various substituted triazine and acetylamino derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and acetylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl linkage may also play a role in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)butanamide
Uniqueness
Structural Complexity: The presence of both the triazine ring and sulfanyl linkage makes it unique compared to simpler analogs.
Reactivity: The combination of functional groups allows for diverse chemical reactions, making it versatile in various applications.
Biological Activity: The specific arrangement of functional groups can lead to unique interactions with biological targets, offering potential advantages in drug development.
属性
分子式 |
C23H25N5O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-12-8-7-11-18(14(12)3)25-21(30)15(4)32-23-26-22(31)20(27-28-23)17-10-6-9-13(2)19(17)24-16(5)29/h6-11,15H,1-5H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI 键 |
ZBEHHAGZWPEURT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[3,6-bis(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241346.png)

![N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11241358.png)
![6-methyl-N-(4-methylphenyl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241361.png)
![6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241369.png)
![N-(2-chlorobenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241378.png)
![2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B11241385.png)

![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11241391.png)
![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B11241392.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one](/img/structure/B11241394.png)

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11241410.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11241415.png)
